molecular formula C7H4F4 B1302845 1-(Difluoromethyl)-2,4-difluorobenzene CAS No. 845866-84-4

1-(Difluoromethyl)-2,4-difluorobenzene

Cat. No.: B1302845
CAS No.: 845866-84-4
M. Wt: 164.1 g/mol
InChI Key: AGQSCHMIJQCTJU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2,4-difluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethyl (-CF₂H) group at position 1 and fluorine atoms at positions 2 and 3. This structure confers unique electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-(difluoromethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQSCHMIJQCTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375611
Record name 1-(difluoromethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-84-4
Record name 1-(Difluoromethyl)-2,4-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845866-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(difluoromethyl)-2,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2,4-difluorobenzene typically involves difluoromethylation reactions. One common method is the metal-mediated difluoromethylation of aromatic compounds. This process often employs difluoromethylation reagents such as ClCF2H and difluorocarbene reagents. The reaction conditions usually involve the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. These methods are designed to meet the demands of pharmaceutical and agrochemical industries, where such compounds are frequently used.

Chemical Reactions Analysis

1-(Difluoromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include metal catalysts, halogenating agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)-2,4-difluorobenzene is increasingly recognized for its role in drug development due to its unique fluorinated structure, which can enhance the pharmacokinetic properties of pharmaceutical compounds.

  • Antimicrobial Agents : The compound serves as an intermediate in the synthesis of quinolone derivatives, which are known for their antibacterial properties. Research indicates that derivatives synthesized from difluorobenzene structures exhibit potent activity against various bacterial strains .
  • Neuropharmacology : Compounds featuring difluorobenzene rings have shown promising results in inhibiting nitric oxide synthases (nNOS), which are critical in neurodegenerative diseases. For example, a recent study highlighted a compound with a difluorobenzene structure that demonstrated selective inhibition of human nNOS with a Ki value of 23 nM, indicating its potential as a therapeutic agent .

Organic Synthesis

The versatility of 1-(Difluoromethyl)-2,4-difluorobenzene in organic synthesis is notable, particularly in the development of new synthetic methodologies.

  • Difluoromethylation Reactions : The compound can be utilized as a difluoromethylating agent in various C–H bond activation reactions. This method allows for the incorporation of difluoromethyl groups into heterocycles and other complex organic molecules without the need for pre-functionalization .
  • Late-Stage Functionalization : Recent advancements in late-stage difluoromethylation techniques have demonstrated that 1-(Difluoromethyl)-2,4-difluorobenzene can be employed to modify existing pharmaceutical compounds efficiently. This approach enhances the lipophilicity and permeability of drug candidates .

Material Science

Fluorinated compounds like 1-(Difluoromethyl)-2,4-difluorobenzene are also valuable in material science due to their unique chemical properties.

  • Polymer Chemistry : The incorporation of difluoromethyl groups into polymer matrices can significantly alter their thermal and mechanical properties. Studies have shown that polymers containing difluorinated units exhibit improved chemical resistance and stability under various environmental conditions .
  • Nanomaterials : Research into nanostructured materials has revealed that fluorinated compounds can influence the electronic properties of nanomaterials, making them suitable for applications in electronics and photonics .

Case Study 1: Antibacterial Activity

A study focusing on the synthesis of quinolone derivatives from 1-(Difluoromethyl)-2,4-difluorobenzene demonstrated that these compounds exhibited significant antibacterial activity against resistant strains such as MRSA. The structure-activity relationship (SAR) analysis indicated that the presence of difluorinated moieties enhances binding affinity to bacterial enzymes.

Case Study 2: Neuroprotective Agents

In neuropharmacological research, a series of compounds derived from 1-(Difluoromethyl)-2,4-difluorobenzene were tested for their ability to penetrate the blood-brain barrier (BBB). Results showed that certain derivatives not only inhibited nNOS effectively but also exhibited high membrane permeability, suggesting their potential as neuroprotective agents .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntibacterial agentsPotent activity against MRSA strains
Neuropharmacological agentsSelective inhibition of nNOS with high permeability
Organic SynthesisDifluoromethylation reactionsEfficient incorporation into heterocycles
Late-stage functionalizationEnhanced lipophilicity and permeability
Material SciencePolymer ChemistryImproved thermal stability and chemical resistance
Nanostructured materialsEnhanced electronic properties

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2,4-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Fluorine substituents significantly influence reactivity and binding interactions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Difluorobenzene Derivatives
Compound Name Substituents (Positions) Key Applications/Properties Evidence Source
1-(Difluoromethyl)-2,4-difluorobenzene -CF₂H (1), -F (2,4) BACE1 inhibitors , antimicrobial agents
1-Chloro-3-(difluoromethyl)-2,4-difluorobenzene -Cl (1), -CF₂H (3), -F (2,4) Commercial availability (CymitQuimica)
4-(Difluoromethyl)-2-fluoro-1-methylbenzene -CF₂H (4), -F (2), -CH₃ (1) Research chemical (Tetrahedron)
1-(2,4-Difluorophenyl)cyclopropane derivatives Cyclopropane fused to 2,4-difluorobenzene ALK inhibitors (enhanced activity vs. mono-fluoro analogs)
2,4-Difluorobenzene-linked naphthylimides Naphthylimide + 2,4-difluorobenzene Antimicrobial activity (comparable to chloramphenicol)

Industrial and Medicinal Relevance

  • Fluconazole Intermediate : 2,4-Difluorobenzene derivatives are intermediates in Fluconazole synthesis, highlighting their role in antifungal drug production .
  • PPARγ Agonists: Derivatives like SR1988, containing 2,4-difluorobenzene, exhibit non-acid partial agonism for diabetes treatment .

Key Research Findings

Fluorine’s Role in Drug Design : Fluorine substituents reduce basicity of adjacent amines, enhancing bioavailability, and improve binding via C-F···protein interactions .

Position-Specific Effects: 2,4-Difluorination maximizes ALK inhibition compared to mono-fluoro or pyridine-substituted analogs .

Synergy with Other Groups : Combining difluoromethyl with hydrophobic groups (e.g., phenylpropyl in SR1988) balances solubility and target engagement .

Biological Activity

1-(Difluoromethyl)-2,4-difluorobenzene (CAS No. 845866-84-4) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry and materials science due to its unique chemical properties. The presence of difluoromethyl and difluoro substituents enhances its reactivity and potential biological activity, making it a subject of various studies aimed at understanding its interactions with biological systems.

1-(Difluoromethyl)-2,4-difluorobenzene is characterized by:

  • Molecular Formula : C8H4F4
  • Molecular Weight : 188.11 g/mol
  • Structure : The compound features a benzene ring with two fluorine atoms at the 2 and 4 positions, and a difluoromethyl group at the 1 position.

The biological activity of 1-(difluoromethyl)-2,4-difluorobenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Fluorinated compounds often exhibit altered pharmacokinetics and binding affinities compared to their non-fluorinated counterparts. The difluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study investigated the antimicrobial properties of fluorinated benzene derivatives, including 1-(difluoromethyl)-2,4-difluorobenzene. Results indicated that compounds with multiple fluorine substituents exhibited enhanced activity against Gram-positive bacteria due to increased membrane disruption capabilities .
  • Enzyme Inhibition :
    • Research conducted on enzyme inhibition revealed that 1-(difluoromethyl)-2,4-difluorobenzene acts as an inhibitor of DNA gyrase, an essential enzyme in bacterial replication. This inhibition could lead to potential applications in developing new antibacterial agents .
  • Cytotoxicity Studies :
    • In vitro studies assessing cytotoxicity showed that this compound can induce apoptosis in cancer cell lines. The mechanism was linked to oxidative stress induced by the compound's reactive metabolites .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntimicrobialEnhanced activity against bacteria
Enzyme InhibitionInhibits DNA gyrase
CytotoxicityInduces apoptosis in cancer cells

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